Scandoside

Anti-inflammatory NF-κB signaling Macrophage activation

Select Scandoside (≥98% HPLC) for intact iridoid glycoside studies. It directly suppresses IκB-α, p38, ERK, and JNK phosphorylation without requiring metabolic activation, unlike aucubin or geniposide. Use as a validated LDL‑oxidation inhibitor (62.2% at 20 µg/mL) for atherosclerosis research. Certified HPLC standard ensures clear separation from scandoside methyl ester in botanical authentication. Request a sample or bulk quote.

Molecular Formula C16H22O11
Molecular Weight 390.34 g/mol
CAS No. 18842-99-4
Cat. No. B1681521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScandoside
CAS18842-99-4
SynonymsScandoside
Molecular FormulaC16H22O11
Molecular Weight390.34 g/mol
Structural Identifiers
SMILESC1=C(C2C(C1O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO
InChIInChI=1S/C16H22O11/c17-2-5-1-7(19)10-6(14(23)24)4-25-15(9(5)10)27-16-13(22)12(21)11(20)8(3-18)26-16/h1,4,7-13,15-22H,2-3H2,(H,23,24)/t7-,8-,9-,10+,11-,12+,13-,15+,16+/m1/s1
InChIKeyZVXWFPTVHBWJOU-AWQYILTISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Scandoside (CAS 18842-99-4): Chemical Identity and Baseline Procurement Profile for Iridoid Glycoside Research


Scandoside (CAS 18842-99-4) is a naturally occurring iridoid glycoside with the molecular formula C₁₆H₂₂O₁₁ and a molecular weight of 390.34 g/mol . It is primarily isolated from plant sources such as *Paederia scandens* and *Hedyotis diffusa* (syn. *Oldenlandia diffusa*) , [1]. As a member of the iridoid class, it features a cyclopentan-[c]-pyran ring system with a β-D-glucopyranosyl moiety . In the research and procurement context, scandoside is supplied as a reference standard with purity typically ≥98% as verified by HPLC, and it is utilized for its demonstrated bioactivity in modulating key inflammatory pathways, notably NF-κB and MAPK signaling cascades [1], .

Why Scandoside Cannot Be Assumed Interchangeable with Other Iridoids or Its Methyl Ester


Substituting scandoside (SCA) with structurally similar iridoid glycosides such as asperuloside (ASP), asperulosidic acid (ASPA), or even its own derivative scandoside methyl ester (SME) is not scientifically justifiable without direct comparative data, and is likely to compromise experimental reproducibility. The iridoid class exhibits a well-documented structure-activity relationship (SAR) where even minor modifications, such as the presence of a free carboxyl group (as in SCA) versus a methyl ester (as in SME) or variations in the cyclopentane ring, lead to significantly different biological potencies and target engagement profiles [1], [2]. While SCA, ASP, and ASPA share the common mechanism of suppressing NF-κB and MAPK pathways in LPS-induced RAW 264.7 macrophages, their quantitative effects on downstream inflammatory mediators (e.g., NO, PGE₂, TNF-α, IL-6) and their binding affinities to targets like COX-2 and iNOS differ, as evidenced by cross-study analysis [1], [3]. Furthermore, SCA's demonstrated capacity to inhibit LDL-oxidation is a distinct bioactivity not universally shared across the iridoid class, further highlighting the risk of unverified substitution [4].

Scandoside (CAS 18842-99-4) Quantitative Differentiation Evidence: Comparator-Based Bioactivity Analysis


Scandoside Demonstrates a Distinct Inflammatory Mediator Suppression Profile Compared to Asperuloside and Asperulosidic Acid

In a cross-study comparison under identical experimental conditions (LPS-stimulated RAW 264.7 macrophages), scandoside (SCA), asperuloside (ASP), and asperulosidic acid (ASPA) all significantly suppressed the production of key inflammatory mediators. However, the pattern and magnitude of suppression differ. At a concentration of 50 µM, SCA reduced nitric oxide (NO) production to 24.2 ± 2.1 µM and prostaglandin E₂ (PGE₂) to 365.2 ± 27.5 pg/mL [1]. In the comparator study, ASP at the same 50 µM concentration reduced NO to 31.5 ± 2.8 µM and PGE₂ to 442.1 ± 38.6 pg/mL [2]. This indicates SCA exhibits a moderately greater inhibitory effect on these two key inflammatory mediators than ASP under these specific in vitro conditions. Furthermore, while both SCA and ASP suppress the phosphorylation of IκB-α, p38, ERK, and JNK, ASPA's effect notably excludes suppression of p38 phosphorylation, a key divergence in the MAPK pathway [1], [2].

Anti-inflammatory NF-κB signaling Macrophage activation

Scandoside Methyl Ester's Differential Application as a Botanical Marker Highlights Functional Distinction from Scandoside

Scandoside methyl ester (SME), not scandoside (SCA) itself, serves as a critical discriminatory marker to distinguish between the morphologically similar herbs *Scleromitrion diffusum* and *Oldenlandia corymbosa* [1]. HPLC analysis reveals a clear difference in the ratio of asperuloside to SME between the two species; *S. diffusum* has a higher asperuloside/SME ratio, while *O. corymbosa* contains higher absolute concentrations of SME [1]. This specific utility of SME for botanical authentication is not documented for its parent compound, SCA. This functional difference in their application (chemical marker vs. primary bioactive agent) underscores that the methyl ester derivative does not serve as a direct functional substitute for the free acid form in all contexts, and their roles in both research and industrial applications (e.g., quality control vs. drug discovery) are distinct.

Quality control Botanical authentication HPLC analysis

Scandoside's Anti-Atherogenic Potential Evidenced by LDL-Oxidation Inhibition Compared to Other Iridoids

Scandoside (compound 2) demonstrates a quantifiable ability to inhibit low-density lipoprotein (LDL) oxidation, a key initial step in atherogenesis, showing 62.2 ± 1.6% inhibition at a concentration of 20 µg/mL [1]. This activity is comparable to, but slightly lower than, that of deacetylasperulosidic acid (compound 7), which achieved 63.8 ± 1.5% inhibition, and geniposidic acid (compound 1), which achieved 63.3 ± 2.0% inhibition under the same conditions [1]. Notably, other major iridoids like asperulosidic acid (compound 6) did not show significant inhibition in this assay [1]. This provides direct, comparative evidence that scandoside possesses a specific bioactivity that is not a universal feature of all iridoid glycosides, and its potency can be benchmarked against the most active members of the class identified in this study.

Anti-atherosclerotic LDL oxidation Iridoid glycosides

Scandoside's Molecular Docking Profile Suggests a Distinct Multi-Target Binding Footprint

Molecular docking studies provide a mechanistic basis for scandoside's (SCA) activity, showing it has strong *in silico* binding affinities for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and inhibitor of nuclear factor kappa-B alpha (IκB-α) [1]. The total docking scores for these complexes were reported to be close, indicating a potential for multi-target engagement [1]. In contrast, a class-level review of iridoid SAR indicates that the anti-inflammatory potency of other iridoids, such as aucubin and geniposide, is heavily dependent on prior hydrolysis to their aglycone forms, a requirement that does not appear to be a prerequisite for SCA's activity in the same cellular models [1], [2]. While direct comparative docking data against ASP or ASPA is not available, the combination of SCA's direct activity as a glycoside and its computationally predicted multi-target binding suggests a potentially broader or more direct mode of action compared to some of its iridoid counterparts that require metabolic activation.

Molecular docking Computational chemistry Target engagement

Quantitatively Justified Research and Quality Control Applications for Scandoside (CAS 18842-99-4)


Use as a Selective Tool Compound for Studying Direct Iridoid Glycoside Action on NF-κB and MAPK Pathways

Given evidence that many iridoids require hydrolysis for activity, scandoside (SCA) is a more appropriate tool compound for investigating the direct effects of an intact iridoid glycoside on the NF-κB and MAPK signaling cascades in cellular models [1]. Its demonstrated ability to suppress IκB-α, p38, ERK, and JNK phosphorylation without a prerequisite hydrolysis step simplifies experimental design and reduces confounding variables compared to using compounds like aucubin or geniposide, which must first be metabolized to their aglycones to exert significant effects [2].

Benchmarking Anti-Atherosclerotic Activity of Iridoid Glycosides

In studies aimed at identifying natural products that inhibit LDL oxidation, a critical early event in atherosclerosis, scandoside serves as a validated positive control or benchmark compound [1]. Its 62.2% inhibition at 20 µg/mL provides a quantitative reference point for comparing the potency of novel isolates or synthetic derivatives in this assay, and its selection over an inactive analog like asperulosidic acid is clearly justified by the direct comparative data [1].

Reference Standard for Distinguishing Scandoside from Its Methyl Ester in Analytical Chemistry

For analytical chemists developing HPLC methods for complex botanical matrices, the use of a certified scandoside reference standard is essential to differentiate it from its common derivative, scandoside methyl ester (SME) [1], [2]. Since SME, but not SCA, is a key marker for authenticating *Scleromitrion diffusum*, misidentification due to poor chromatographic resolution or use of an incorrect standard can lead to false conclusions about sample identity and quality [3]. Procurement of a high-purity SCA standard is therefore a critical quality control step.

In Silico Discovery Programs Targeting COX-2, iNOS, or IκB-α

For computational chemistry and structure-based drug design efforts, scandoside's validated molecular docking profile against COX-2, iNOS, and IκB-α makes it a useful scaffold for virtual screening and lead optimization [1]. Its predicted ability to bind these three distinct targets provides a more versatile starting point for multi-target drug design compared to an analog with a more restricted or weaker predicted binding profile, as suggested by the close docking scores for these three protein complexes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Scandoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.